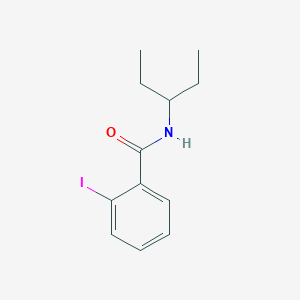
5-chloro-N-cyclooctyl-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-cyclooctyl-2-thiophenesulfonamide, also known as SITS, is a sulfonamide compound that is widely used in scientific research for its ability to inhibit anion transporters. SITS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Aplicaciones Científicas De Investigación
5-chloro-N-cyclooctyl-2-thiophenesulfonamide is primarily used in scientific research as an inhibitor of anion transporters, specifically the Cl^-/HCO3^- exchanger. This transporter is involved in a variety of cellular processes, including acid-base balance, ion homeostasis, and cell volume regulation. By inhibiting this transporter, 5-chloro-N-cyclooctyl-2-thiophenesulfonamide can be used to investigate the role of anion transporters in these processes.
Mecanismo De Acción
5-chloro-N-cyclooctyl-2-thiophenesulfonamide inhibits the Cl^-/HCO3^- exchanger by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, leading to a disruption in anion transport. The exact mechanism of 5-chloro-N-cyclooctyl-2-thiophenesulfonamide inhibition is not fully understood, but it is believed to involve a conformational change in the transporter protein.
Biochemical and Physiological Effects:
5-chloro-N-cyclooctyl-2-thiophenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as an inhibitor of anion transporters, 5-chloro-N-cyclooctyl-2-thiophenesulfonamide has been shown to inhibit other transporters, including the Na+/H+ exchanger and the Na+/K+/2Cl^- cotransporter. 5-chloro-N-cyclooctyl-2-thiophenesulfonamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in acid-base balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-cyclooctyl-2-thiophenesulfonamide is a valuable tool for investigating the role of anion transporters in various cellular processes. Its ability to inhibit the Cl^-/HCO3^- exchanger allows for the investigation of acid-base balance, ion homeostasis, and cell volume regulation. However, 5-chloro-N-cyclooctyl-2-thiophenesulfonamide has limitations in that it is not a specific inhibitor of the Cl^-/HCO3^- exchanger and can also inhibit other transporters and enzymes. Additionally, 5-chloro-N-cyclooctyl-2-thiophenesulfonamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research involving 5-chloro-N-cyclooctyl-2-thiophenesulfonamide. One area of interest is the development of more specific inhibitors of anion transporters, which would allow for more precise investigation of their role in cellular processes. Another area of interest is the investigation of the role of anion transporters in disease states, such as cystic fibrosis and hypertension. Finally, the development of new methods for synthesizing 5-chloro-N-cyclooctyl-2-thiophenesulfonamide and related compounds could lead to more efficient and cost-effective research.
Métodos De Síntesis
The synthesis of 5-chloro-N-cyclooctyl-2-thiophenesulfonamide involves the reaction of 2-chlorothiophene with cyclooctylamine in the presence of sodium hydride. The resulting intermediate is then reacted with sulfamide to produce 5-chloro-N-cyclooctyl-2-thiophenesulfonamide. The yield of the synthesis method is approximately 60-70%, making it a relatively efficient process.
Propiedades
IUPAC Name |
5-chloro-N-cyclooctylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S2/c13-11-8-9-12(17-11)18(15,16)14-10-6-4-2-1-3-5-7-10/h8-10,14H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSQPWROJCGFKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclooctylthiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)
![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)
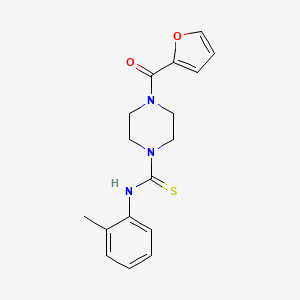
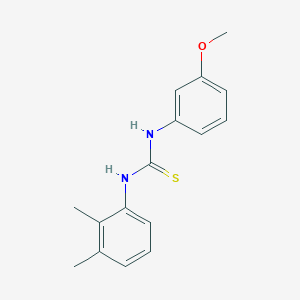
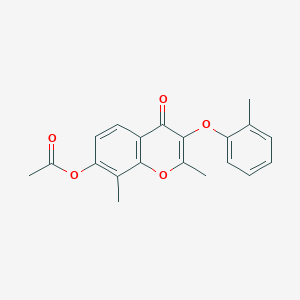
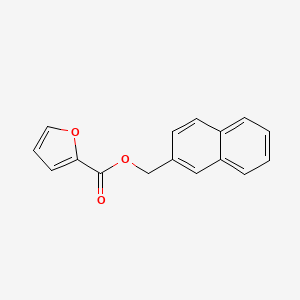

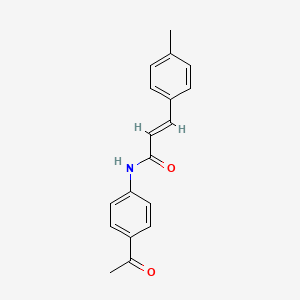

![6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5859093.png)
